Exhirud

説明

科学的研究の応用

Hirudin has a wide range of applications in scientific research and medicine:

Anticoagulant Therapy: Hirudin is used as an anticoagulant in patients with heparin-induced thrombocytopenia and other clotting disorders.

Wound Healing: Hirudin promotes wound healing by preventing clot formation and improving blood flow.

Chronic Kidney Disease: Hirudin has shown protective effects in chronic kidney disease by inhibiting inflammation and preventing apoptosis of renal cells.

Drug Delivery Systems: Hirudin-loaded particles are being developed for sustained anticoagulation in cardiovascular diseases.

Cancer Research: Hirudin and its derivatives are being investigated for their potential anti-tumor effects.

作用機序

ヒルジンは、トロンビンに特異的に結合することで抗凝固効果を発揮し、その活性を阻害します . 結合には、トロンビン分子の異なる部位と相互作用するヒルジンのアミノ末端ドメインとカルボキシル末端ドメインの両方が関与しています . この相互作用は、トロンビンがフィブリノーゲンをフィブリンに変換することを防ぎ、これは血液凝固形成の重要なステップです .

6. 類似の化合物との比較

ヒルジンは、その高い特異性と効力のために、トロンビン阻害剤の中でユニークです . 類似の化合物には以下が含まれます。

アンチトロンビン: 完全な活性にはヘパリンを必要とするトロンビンの天然の阻害剤.

ビバリジン: トロンビンも阻害する合成ペプチドですが、ヒルジンと比較して半減期が短いです.

レピルジン: 抗凝固療法で使用されるヒルジンの組換え型.

ヒルジンのユニークさは、補因子を必要とせずにトロンビンに結合して阻害する能力にあり、ヒルジンは非常に効果的な抗凝固剤となっています .

生化学分析

Biochemical Properties

Exhirud plays a vital role in biochemical reactions related to blood coagulation. It inhibits reactions that lead to the clotting of blood and the formation of fibrin clots. This compound interacts with several enzymes and proteins, including antithrombin III, Factor Xa, and thrombin. The interaction with antithrombin III, a heparin cofactor, allows this compound to inhibit thrombosis by inactivating Factor Xa and thrombin. This inhibition prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby preventing the formation of stable fibrin clots .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly those involved in coagulation. It influences cell function by inhibiting the activation of the fibrin stabilizing factor, which is crucial for the formation of stable fibrin clots. This inhibition prolongs several coagulation tests, including activated partial prothrombin time (aPTT), which is clinically significant. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its anticoagulant properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as antithrombin III, Factor Xa, and thrombin. This compound binds to antithrombin III, enhancing its ability to inactivate Factor Xa and thrombin. This binding interaction prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby inhibiting the formation of fibrin clots. Additionally, this compound inhibits the activation of the fibrin stabilizing factor, further preventing the formation of stable fibrin clots .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its anticoagulant properties over extended periods, but its effectiveness may decrease due to degradation. Long-term effects observed in in vitro and in vivo studies include prolonged clotting times and reduced formation of stable fibrin clots .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombosis without significantly affecting bleeding time. At higher doses, this compound can cause prolonged clotting times and increased risk of bleeding. Threshold effects observed in animal studies indicate that there is a fine balance between effective anticoagulation and the risk of adverse effects such as bleeding .

Metabolic Pathways

This compound is involved in metabolic pathways related to blood coagulation. It interacts with enzymes such as antithrombin III and Factor Xa, which play crucial roles in the coagulation cascade. This compound’s interaction with these enzymes affects metabolic flux and metabolite levels, particularly those related to the formation and stabilization of fibrin clots .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is extensively bound by globulins and fibrinogens, which facilitate its distribution within the bloodstream. This compound’s localization and accumulation are influenced by its binding interactions, which ensure its availability at sites of coagulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the bloodstream, where it exerts its anticoagulant effects. This compound’s activity is directed towards the coagulation cascade, where it interacts with enzymes and proteins involved in blood clotting. Post-translational modifications and targeting signals ensure that this compound is localized to specific compartments within the bloodstream, allowing it to effectively inhibit thrombosis .

準備方法

合成経路と反応条件: ヒルジンは、組換えDNA技術を使用して合成できます。 ヒルジンをコードする遺伝子は、大腸菌などの宿主生物に挿入され、宿主生物がペプチドを産生します . このプロセスにはいくつかのステップが含まれます。

遺伝子クローニング: ヒルジン遺伝子は適切なベクターにクローニングされます。

形質転換: ベクターは大腸菌細胞に導入されます。

発現: バクテリアは、ヒルジン遺伝子の発現を誘導する条件下で培養されます。

精製: ヒルジンは、限外濾過、疎水性クロマトグラフィー、陰イオン交換クロマトグラフィー、および調製用逆相高速タンパク質液体クロマトグラフィーなどの技術を使用して、バクテリア培養液から精製されます.

工業生産方法: ヒルジンの工業生産には、遺伝子組み換え大腸菌の大量発酵が含まれます。 このプロセスは、収量と純度を最大限に高めるように最適化され、最終製品はバイオ医薬品に対する規制基準を満たしています .

化学反応の分析

反応の種類: ヒルジンは主にトロンビンと相互作用し、その活性を阻害します。 ヒルジンは、ペプチドの性質上、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件: ヒルジンの主要な相互作用はトロンビンであり、ヒルジンはトロンビンと安定な複合体を形成し、トロンビンがフィブリノーゲンをフィブリンに変換する能力を効果的に阻害します .

形成される主要な生成物: ヒルジンとトロンビンの相互作用の主要な生成物は、不活性なトロンビン-ヒルジン複合体であり、血液凝固の形成を防ぎます .

4. 科学研究への応用

ヒルジンは、科学研究と医学において幅広い用途があります。

類似化合物との比較

Hirudin is unique among thrombin inhibitors due to its high specificity and potency . Similar compounds include:

Antithrombin: A natural inhibitor of thrombin that requires heparin for full activity.

Bivalirudin: A synthetic peptide that also inhibits thrombin but has a shorter half-life compared to hirudin.

Lepirudin: A recombinant form of hirudin used in anticoagulant therapy.

Hirudin’s uniqueness lies in its ability to bind and inhibit thrombin without the need for cofactors, making it a highly effective anticoagulant .

特性

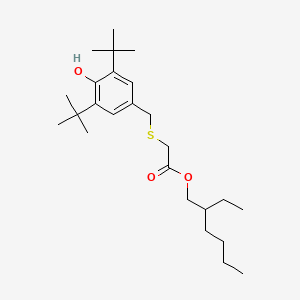

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPDUTSPKFMPDP-OUMQNGNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C287H440N80O113S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7044 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8001-27-2 | |

| Record name | Hirudin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirudin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

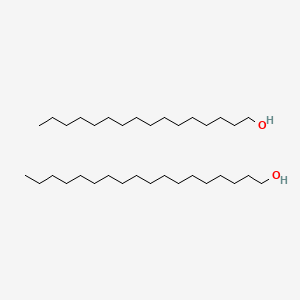

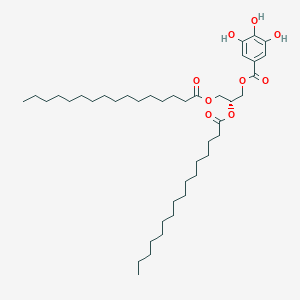

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)

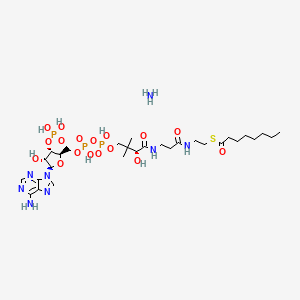

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)